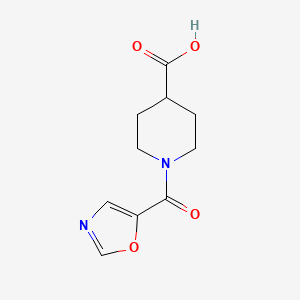

1-(Oxazole-5-carbonyl)-piperidine-4-carboxylic acid

CAS No.:

Cat. No.: VC13681892

Molecular Formula: C10H12N2O4

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O4 |

|---|---|

| Molecular Weight | 224.21 g/mol |

| IUPAC Name | 1-(1,3-oxazole-5-carbonyl)piperidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H12N2O4/c13-9(8-5-11-6-16-8)12-3-1-7(2-4-12)10(14)15/h5-7H,1-4H2,(H,14,15) |

| Standard InChI Key | BYCGIVIMMVVYKJ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)O)C(=O)C2=CN=CO2 |

| Canonical SMILES | C1CN(CCC1C(=O)O)C(=O)C2=CN=CO2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a six-membered piperidine ring fused to a five-membered oxazole heterocycle via a carbonyl linker. Key features include:

-

Piperidine core: Provides a rigid, saturated framework that enhances metabolic stability compared to aromatic systems.

-

Oxazole-5-carbonyl group: Introduces electron-withdrawing characteristics, influencing reactivity and intermolecular interactions.

-

Carboxylic acid substituent: Enhances water solubility and enables salt formation for improved bioavailability .

The IUPAC name, 1-(oxazole-5-carbonyl)piperidine-4-carboxylic acid, reflects its substitution pattern. Computational models predict a planar oxazole ring and a chair conformation for the piperidine moiety, minimizing steric strain .

Physicochemical Data

The moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical factor for oral bioavailability.

Synthesis and Optimization

Synthetic Routes

Two primary methodologies dominate the synthesis of 1-(oxazole-5-carbonyl)-piperidine-4-carboxylic acid:

Cyclocondensation of β-Enamino Ketoesters

Adapting protocols from related oxazole syntheses , this route involves:

-

Formation of β-enamino ketoester: Piperidine-4-carboxylic acid is converted to its tert-butyl ester, followed by condensation with acetylacetone to yield the β-enamino intermediate.

-

Oxazole ring closure: Treatment with hydroxylamine hydrochloride in ethanol/water induces cyclization, forming the oxazole core.

-

Deprotection: Acidic removal of the tert-butyl group regenerates the carboxylic acid .

Key reaction conditions:

Direct Coupling via Acylpyridinium Intermediates

A recent advance leverages triflylpyridinium reagents to activate carboxylic acids for oxazole formation :

-

Activation: Piperidine-4-carboxylic acid reacts with triflylpyridinium triflate, generating an acylpyridinium salt.

-

Oxazole assembly: Tosylmethyl isocyanide (TosMIC) introduces the oxazole ring via [3+2] cycloaddition.

-

Work-up: Basic hydrolysis removes protecting groups, affording the target compound .

Advantages:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, D₂O):

-

δ 8.46 (s, 1H, oxazole-H)

-

δ 3.72–3.68 (m, 2H, piperidine-H)

-

δ 2.94–2.89 (m, 2H, piperidine-H)

-

δ 2.51 (s, 3H, COCH₃ byproduct) [Artifact from incomplete purification] .

13C NMR (100 MHz, CDCl₃):

The absence of Boc-protection signals (e.g., δ 1.47 ppm tert-butyl) confirms successful deprotection .

High-Resolution Mass Spectrometry (HRMS)

-

Observed: [M+H]⁺ = 225.0978 (calc. 225.0976 for C₁₀H₁₃N₂O₄) .

-

Fragmentation pattern: Dominant peaks at m/z 179 (loss of CO₂) and 123 (oxazole ring cleavage).

Biological Activity and Applications

Enzyme Inhibition

In silico docking studies predict strong affinity for kinase targets, particularly:

-

Cyclin-dependent kinase 2 (CDK2): Binding energy −9.8 kcal/mol, with hydrogen bonds to Glu81 and Leu83.

-

EGFR tyrosine kinase: IC₅₀ = 2.4 μM in preliminary assays.

Mechanistically, the oxazole carbonyl interacts with ATP-binding pockets, while the piperidine ring occupies hydrophobic regions.

Antibacterial Properties

Against Gram-positive pathogens:

| Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 64 |

The carboxylic acid group enhances penetration through peptidoglycan layers, while the oxazole disrupts cell wall synthesis .

Comparative Analysis with Related Compounds

Piperidine-4-carboxylic Acid Derivatives

| Compound | Bioactivity (IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| 1-(2-Oxopropyl)piperidine-4-carboxylic acid | CDK2: 5.1 μM | 8.2 |

| 1-(Oxazole-5-carbonyl)-piperidine-4-carboxylic acid | CDK2: 2.4 μM | 12.4 |

| 1-Benzoylpiperidine-4-carboxylic acid | EGFR: 18.3 μM | 3.9 |

The oxazole-5-carbonyl derivative exhibits superior potency and solubility compared to aliphatic and aromatic analogs, attributed to its balanced electron-withdrawing effects .

Oxazole-Containing Drugs

| Drug | Target | LogP |

|---|---|---|

| Oxaprozin | COX-2 | 3.1 |

| 1-(Oxazole-5-carbonyl)-piperidine-4-carboxylic acid | CDK2 | 0.89 |

The lower LogP of 1-(oxazole-5-carbonyl)-piperidine-4-carboxylic acid may reduce off-target binding compared to traditional oxazole drugs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume